molecular formula C12H16N2O2 B3092832 2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone CAS No. 1236264-30-4

2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone

Cat. No.: B3092832
CAS No.: 1236264-30-4
M. Wt: 220.27 g/mol
InChI Key: LFVXINNUOAXXAV-UHFFFAOYSA-N
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Description

2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone is a complex organic compound with a unique structure that includes an azetidine ring, a phenyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-hydroxyazetidine with a phenyl-substituted ketone under specific conditions to form the desired product. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions. The goal is to develop a scalable and cost-effective process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(3-hydroxy-1-azetidinyl)-1-propanone: A similar compound with a different substitution pattern.

    Azetidin-3-ol: A simpler compound with a similar azetidine ring structure.

Uniqueness

2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone is unique due to the presence of both an azetidine ring and a phenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-1-(3-hydroxyazetidin-1-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-11(6-9-4-2-1-3-5-9)12(16)14-7-10(15)8-14/h1-5,10-11,15H,6-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVXINNUOAXXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C(CC2=CC=CC=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601203895
Record name 2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601203895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236264-30-4
Record name 2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236264-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601203895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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